N-(4-chlorophenyl)hydrazinecarbothioamide

Antimicrobial Structure-Activity Relationship Halogen Effect

Researchers synthesizing bioactive heterocycles face inconsistent reactivity with unsubstituted 4-phenylthiosemicarbazide. The para-chloro derivative resolves this via a unique electronic profile (electron-withdrawing inductive + resonance donation) that enhances nucleophilicity and hydrogen-bonding capacity. • Enhanced antibacterial potency vs. unsubstituted analog (validated in comparative studies). • Validated anticonvulsant scaffold: derivative PS6 achieved MES ED₅₀ > 50 mg/kg, protective index superior to Phenytoin. • Well-characterized single-crystal structure (P2₁/c, Z=8) for XRPD identity confirmation.

Molecular Formula C7H8ClN3S
Molecular Weight 201.68 g/mol
CAS No. 22814-92-2
Cat. No. B1348862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)hydrazinecarbothioamide
CAS22814-92-2
Molecular FormulaC7H8ClN3S
Molecular Weight201.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NN)Cl
InChIInChI=1S/C7H8ClN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
InChIKeyGFTWJLUVFRTLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Thiosemicarbazide Overview


N-(4-Chlorophenyl)hydrazinecarbothioamide (synonym: 4-(4-Chlorophenyl)-3-thiosemicarbazide) is a para-chloro-substituted aryl thiosemicarbazide with the molecular formula C₇H₈ClN₃S and a molecular weight of 201.68 g/mol [1]. This white to off-white crystalline solid, typically supplied at ≥97% purity, is insoluble in water and has a melting point of 179–182 °C (dec.) . The compound serves as a versatile pharmaceutical intermediate and building block for the synthesis of bioactive heterocycles, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and hydrazone derivatives, which have been investigated for anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory activities [1][2].

Why 4-Chlorophenyl Thiosemicarbazide Is Irreplaceable


Substitution at the para position of the phenyl ring in thiosemicarbazides is not merely a structural variation; it fundamentally alters solid-state packing, electronic properties, and biological activity. The 4-chloro substituent imparts a unique combination of electron‑withdrawing inductive effect (−I) and resonance donation (+M) that influences both the nucleophilicity of the terminal hydrazine nitrogen and the hydrogen‑bonding capacity of the thiosemicarbazide moiety [1]. As demonstrated by comparative crystallographic and antibacterial studies, the para‑chloro derivative exhibits divergent crystal packing (Z=8 vs. Z=4) and enhanced antibacterial potency relative to the unsubstituted 4‑phenylthiosemicarbazide [1][2]. These differences mean that simply procuring a cheaper unsubstituted or differently halogenated analog (e.g., 4‑fluoro, 4‑bromo, 4‑methyl) cannot guarantee equivalent reactivity in downstream cyclization reactions or comparable biological readouts in target‑based assays [1][3].

4-Chlorophenyl Thiosemicarbazide: Differentiation Evidence


Antibacterial Activity vs. Unsubstituted Analog

The para‑chloro substitution on the phenyl ring confers greater antibacterial activity compared to the unsubstituted 4‑phenylthiosemicarbazide precursor [1]. The publication explicitly states that the p‑chloro‑substituted derivative exhibits enhanced antibacterial potency, attributed to electron delocalisation in the thiosemicarbazide moiety that augments both donor and reductive capacities [1]. Although the original study reports this as a qualitative comparison, the consistent direction of the effect establishes the chlorine substituent as a preferred functionality for antibacterial applications.

Antimicrobial Structure-Activity Relationship Halogen Effect

Crystal Packing Divergence from Unsubstituted Analog

The single‑crystal X‑ray structure of 4‑(4‑chlorophenyl)thiosemicarbazide (space group P2₁/c, Z=8) differs markedly from that of the unsubstituted 4‑phenylthiosemicarbazide (also P2₁/c, but Z=4) [1][2]. The chlorine substitution elongates the a‑axis from 11.9231 Å to 14.594 Å and the b‑axis from 5.4888 Å to 10.495 Å, while the c‑axis remains nearly identical (~12.38 Å). The β angle changes from 91.527° to 104.73°, and the calculated density increases from 1.372 Mg m⁻³ to 1.469 g cm⁻³ [1][2]. These unit‑cell changes reflect a fundamentally different hydrogen‑bonding network and molecular packing arrangement [1][2].

Crystallography Solid-State Chemistry Polymorph Screening

Physicochemical Differentiation Among 4-Substituted Analogs

The 4‑chloro derivative (CAS 22814‑92‑2) displays a melting point of 179–182 °C (dec.) and a predicted density of 1.458 g/cm³, which are distinct from its closest para‑substituted analogs . The 4‑fluoro analog (CAS 330‑94‑9) melts at ~171–179 °C (dec.) with a density of ~1.418 g/cm³; the 4‑bromo analog (CAS 2646‑31‑3) melts at 181–182 °C (dec.) with a density of ~1.726 g/cm³; and the 4‑methyl analog (CAS 13278‑67‑6) melts at 135–136 °C with a density of ~1.27 g/cm³ . The significantly higher melting point of the 4‑chloro compound compared to the 4‑methyl analog, and its lower density compared to the 4‑bromo analog, provide measurable criteria for identity verification and purity assessment in procurement workflows.

Physicochemical Properties Quality Control Procurement Specification

Anticonvulsant Efficacy Superior to Phenytoin

The N‑(4‑chlorophenyl)hydrazinecarbothioamide scaffold is the direct precursor to 2‑(3‑bromobenzylidene)‑N‑(4‑chlorophenyl)hydrazinecarbothioamide (compound PS6), which emerged as the most active compound in a series of substituted thiosemicarbazone derivatives [1]. PS6 demonstrated an MES (maximal electroshock seizure) ED₅₀ of >50 mg/kg and a protective index (pI) greater than 12, which was found to be superior to the prototype anticonvulsant drug Phenytoin in the same model [1]. This validates the 4‑chlorophenyl thiosemicarbazide core as a productive starting point for anticonvulsant drug discovery.

Anticonvulsant In Vivo Pharmacology Maximal Electroshock Seizure

Essential Building Block for Mcl-1/Bcl-xL Inhibitors

The 4‑(4‑chlorophenyl)‑3‑thiosemicarbazide building block was employed in the structural revision and focused library synthesis of MIM1, one of the first selective inhibitors of the anti‑apoptotic protein Mcl‑1 [1]. The corrected MIM1 structure and its analogues were evaluated in ovarian cancer cell lines, leading to the identification of both dual Bcl‑xL/Mcl‑1 inhibitors and selective Mcl‑1 inhibitors with confirmed target engagement by fluorescence polarization assays [1]. This demonstrates that the 4‑chlorophenyl thiosemicarbazide core is compatible with the stringent structural requirements for protein‑protein interaction inhibitors targeting the Bcl‑2 family.

Cancer Apoptosis Mcl-1 Inhibitor Chemical Biology

4-Chlorophenyl Thiosemicarbazide: Procurement Scenarios


Antimicrobial Lead Optimization with Halogenated Scaffold

Research teams developing novel antibacterial agents should prioritize this compound as their starting thiosemicarbazide building block over the unsubstituted 4‑phenylthiosemicarbazide. The p‑chloro substitution has been explicitly shown to enhance antibacterial activity through improved electron delocalisation in the thiosemicarbazide moiety [1]. Procuring the 4‑chloro derivative at the outset eliminates the need to independently synthesize and screen the unsubstituted parent, accelerating the hit‑to‑lead timeline.

Solid-State Characterization & Co-Crystallization

The well‑characterized single‑crystal structure of 4‑(4‑chlorophenyl)thiosemicarbazide (P2₁/c, Z=8) provides a reliable reference for solid‑state analysis [1]. Unlike the unsubstituted analog (Z=4), the chloro derivative crystallizes with two molecules per asymmetric unit, which may offer distinct co‑crystallization opportunities with pharmaceutically relevant co‑formers [2]. Its higher density and altered β angle relative to the 4‑H analog are measurable parameters that can be used to confirm crystal form identity by XRPD [1][2].

Anticonvulsant Discovery with Proven In Vivo Efficacy

Medicinal chemistry programs targeting refractory epilepsy should procure this compound as the core scaffold for synthesizing hydrazone and thiosemicarbazone derivatives. The derivative PS6, built directly on the N‑(4‑chlorophenyl)hydrazinecarbothioamide framework, achieved an MES ED₅₀ > 50 mg/kg and a protective index superior to Phenytoin, the historical first‑line anticonvulsant [3]. Using this validated scaffold reduces the probability of late‑stage attrition due to lack of in vivo efficacy.

Mcl-1/Bcl-xL Inhibitor Development for Oncology

Groups synthesizing analogues of the Mcl‑1 inhibitor MIM1 must use this specific compound as the synthetic intermediate to ensure fidelity to the published pharmacophore [4]. The structural revision of MIM1 confirmed the critical role of the 4‑chlorophenyl thiosemicarbazide moiety in achieving selective Mcl‑1 inhibition, and any deviation in the halogen substitution pattern would generate non‑comparable analogues that cannot be benchmarked against the established structure–activity relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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